molecular formula C9H15NO5S B12318584 N-Acetyl-3-(2-carboxypropyl)thio]alanine

N-Acetyl-3-(2-carboxypropyl)thio]alanine

Cat. No.: B12318584
M. Wt: 249.29 g/mol
InChI Key: NCVHUCCOTCVUCB-UHFFFAOYSA-N
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Description

N-Acetyl-3-(2-carboxypropyl)thio]alanine is a compound with a unique chemical structure that includes an acetyl group, a carboxypropyl group, and a thioalanine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Acetyl-3-(2-carboxypropyl)thio]alanine typically involves the reaction of thioalanine with an acetylating agent and a carboxypropylating agent under controlled conditions. The reaction conditions, such as temperature, pH, and solvent, are optimized to ensure high yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of catalysts and automated control systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-Acetyl-3-(2-carboxypropyl)thio]alanine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

    Substitution: The acetyl and carboxypropyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, alcohols). The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiol or amine derivatives.

Scientific Research Applications

N-Acetyl-3-(2-carboxypropyl)thio]alanine has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential role in biological processes and as a probe for investigating enzyme activities.

    Medicine: The compound is explored for its potential therapeutic applications, including as a drug candidate for treating certain diseases.

    Industry: this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of N-Acetyl-3-(2-carboxypropyl)thio]alanine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

N-Acetyl-3-(2-carboxypropyl)thio]alanine can be compared with other similar compounds, such as:

    N-Acetylcysteine: A compound with a similar acetyl group but different functional groups.

    Thioalanine derivatives: Compounds with variations in the thioalanine moiety.

    Carboxypropyl derivatives: Compounds with different substituents on the carboxypropyl group.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C9H15NO5S

Molecular Weight

249.29 g/mol

IUPAC Name

3-(2-acetamido-2-carboxyethyl)sulfanyl-2-methylpropanoic acid

InChI

InChI=1S/C9H15NO5S/c1-5(8(12)13)3-16-4-7(9(14)15)10-6(2)11/h5,7H,3-4H2,1-2H3,(H,10,11)(H,12,13)(H,14,15)

InChI Key

NCVHUCCOTCVUCB-UHFFFAOYSA-N

Canonical SMILES

CC(CSCC(C(=O)O)NC(=O)C)C(=O)O

Origin of Product

United States

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